![molecular formula C29H17Br B12301446 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Bromospiro[benzo[c]fluorène-7,9’-fluorène] est un composé organique complexe de formule chimique C29H17Br. Il est connu pour sa structure spiro unique, qui implique un atome de brome attaché à un carbone spiro qui relie deux unités fluorène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Bromospiro[benzo[c]fluorène-7,9’-fluorène] implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la bromation d'un composé fluorène précurseur, suivie d'une réaction de spirocyclisation pour former la liaison spiro. Les conditions réactionnelles nécessitent souvent l'utilisation d'agents bromants tels que le N-bromosuccinimide (NBS) et de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle du 5-Bromospiro[benzo[c]fluorène-7,9’-fluorène] peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, en employant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie et la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Bromospiro[benzo[c]fluorène-7,9’-fluorène] subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Réactions de couplage : Des catalyseurs au palladium et des bases telles que le carbonate de potassium dans des solvants organiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés fluorène substitués, tandis que les réactions de couplage peuvent produire des systèmes conjugués étendus.
Applications de la recherche scientifique
Le 5-Bromospiro[benzo[c]fluorène-7,9’-fluorène] a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques et de matériaux complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Exploré pour son potentiel en tant que pharmacophore dans la découverte de médicaments.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED).
Mécanisme d'action
Le mécanisme d'action du 5-Bromospiro[benzo[c]fluorène-7,9’-fluorène] implique son interaction avec des cibles moléculaires spécifiques. La structure spiro permet des arrangements spatiaux uniques, qui peuvent influencer son affinité de liaison et sa sélectivité envers certaines enzymes ou certains récepteurs. Les voies impliquées peuvent inclure la modulation des processus de transduction du signal ou l'inhibition d'activités enzymatiques spécifiques.
Applications De Recherche Scientifique
5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] involves its interaction with specific molecular targets. The spiro structure allows for unique spatial arrangements, which can influence its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes or inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Bromospiro[benzo[c]fluorène-7,9’-xanthène]
- 5-Bromospiro[benzo[c]fluorène-7,9’-carbazole]
- 5-Bromospiro[benzo[c]fluorène-7,9’-dibenzofurane]
Unicité
Le 5-Bromospiro[benzo[c]fluorène-7,9’-fluorène] est unique en raison de sa liaison spiro spécifique et de la présence d'un atome de brome, ce qui lui confère une réactivité et des propriétés distinctes. Comparé à des composés similaires, il offre des possibilités uniques de fonctionnalisation et d'application dans divers domaines.
Propriétés
Formule moléculaire |
C29H17Br |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
5-bromospiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Br/c30-27-17-26-28(21-12-2-1-11-20(21)27)22-13-5-8-16-25(22)29(26)23-14-6-3-9-18(23)19-10-4-7-15-24(19)29/h1-17H |
Clé InChI |
SLWHXBBDAFDIOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
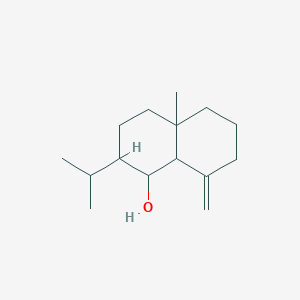

![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)
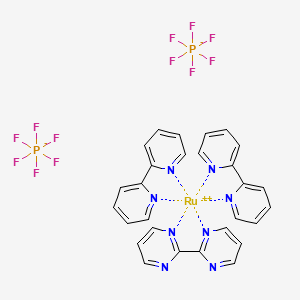
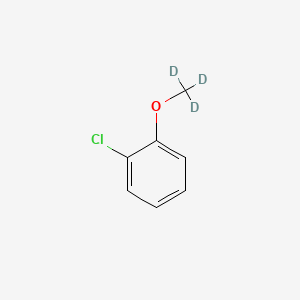
![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)
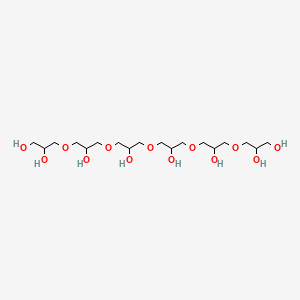
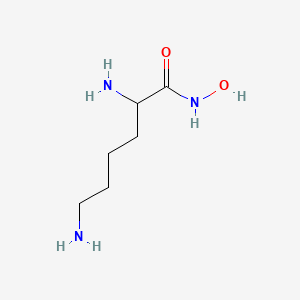
![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)

